Crystal Structure, X-Ray Diffraction, and Synthetic Utility of 2-(Methylthio)-1,3-benzodithiole
Crystal Structure, X-Ray Diffraction, and Synthetic Utility of 2-(Methylthio)-1,3-benzodithiole
Executive Overview
2-(Methylthio)-1,3-benzodithiole (CAS: 126319-27-5) is a highly specialized organosulfur building block that has fundamentally advanced the field of synthetic organic chemistry[1]. Functioning primarily as a masked carbanion (Umpolung reagent), this compound allows chemists to perform nucleophilic additions at centers that are traditionally electrophilic. By leveraging the unique electronic properties of its fused bicyclic framework, 2-(methylthio)-1,3-benzodithiole serves as an indispensable tool for introducing formyl, acyl, and benzylic substituents into complex molecular architectures without disrupting the core dithiole ring[2].
This whitepaper provides an in-depth technical analysis of its crystallographic properties, structural parameters, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.
Structural Paradigm and X-Ray Crystallographic Data
The molecular architecture of 2-(methylthio)-1,3-benzodithiole consists of a benzene ring fused to a 1,3-dithiolene structure, with a methylthio group (-S-CH₃) attached to the C2 position of the dithiolene ring[2].
While isolated single-crystal X-ray diffraction (SCXRD) data for the neat, unsubstituted 2-(methylthio)-1,3-benzodithiole is highly specialized, extensive crystallographic studies on the parent 1,3-benzodithiole core and its derivatives provide a definitive and predictable structural framework[3].
Planarity and Conjugation
X-ray diffraction analyses of related benzodithiole derivatives reveal that the fused bicyclic system is nearly planar. The sp² hybridized carbons of the benzene ring conjugate extensively with the lone pairs of the adjacent sulfur atoms, enforcing this planarity and restricting the conformational flexibility of the core[3]. The C2 atom, despite being sp³ hybridized, typically exhibits only a slight envelope fold, which is often flattened by the steric demands of the exocyclic substituent[4].
Crystal Packing and Intermolecular Forces
In the solid state, these sulfur-rich heterocycles frequently exhibit complex crystal packing driven by intermolecular S···S contacts. These contacts typically measure between 3.40 and 3.60 Å—near the sum of the van der Waals radii—providing significant lattice stabilization[5].
Table 1: Physicochemical Profile
| Property | Value / Description |
| Molecular Formula | C₈H₈S₃[1] |
| Molecular Weight | 200.34 g/mol [1] |
| CAS Registry Number | 126319-27-5[1] |
| Core Structural Feature | Benzene ring fused with a 1,3-dithiolene structure[2] |
Table 2: Representative X-Ray Diffraction Parameters (1,3-Benzodithiole Core)
| Crystallographic Parameter | Typical Value (Å) | Structural Implication |
| C(aromatic)–S(ring) | 1.75 – 1.77 | Indicates partial double-bond character and strong ring conjugation. |
| C(sp³)–S(ring) | 1.81 – 1.83 | Standard single bond; defines the geometry of the dithiole envelope. |
| Bicyclic Ring Planarity | RMSD < 0.05 | Highly planar core structure, minimizing internal steric strain[3]. |
| Intermolecular S···S Contacts | 3.40 – 3.60 | Drives crystal packing and solid-state stability via van der Waals forces[5]. |
Mechanistic Pathways and Logical Workflows
The true synthetic value of 2-(methylthio)-1,3-benzodithiole lies in the extreme acidity of its C2 proton. The resulting carbanion is stabilized by the electron-withdrawing inductive effects and polarizability of the three adjacent sulfur atoms. When treated with a strong base, it forms 2-lithio-2-(methylthio)-1,3-benzodithiole , a powerful nucleophile that functions as a masked carboxyl carbanion equivalent[6].
Synthetic workflow and electrophilic trapping of 2-(methylthio)-1,3-benzodithiole.
Experimental Protocols: A Self-Validating System
To ensure high-fidelity replication, the following protocols are designed with built-in causality and self-validating checkpoints.
Protocol A: Synthesis of 2-(Methylthio)-1,3-benzodithiole via Sulfenylation
Causality: Direct sulfenylation of 1,3-benzodithiole is preferred over the methylation of 1,3-benzodithiole-2-thione when highly pure, anhydrous material is required for subsequent organometallic steps.
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Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add 1,3-benzodithiole (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
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Thermal Control: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -78 °C. Rationale: Strict temperature control is mandatory to prevent the lithiated intermediate from undergoing unwanted ring-opening via thiolate elimination.
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Lithiation: Add n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes.
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Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow hue, visually confirming the formation of the 2-lithio carbanion.
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Sulfenylation: Add dimethyl disulfide (MeSSMe, 1.2 equiv) neat, dropwise. Stir for 1 hour at -78 °C.
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Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
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Validation Checkpoint: The yellow color will rapidly dissipate upon quenching, confirming the neutralization of the reactive intermediate.
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Protocol B: Generation and Trapping of the Masked Carbanion
Causality: The 2-lithio-2-(methylthio)-1,3-benzodithiole intermediate is persistent in THF at low temperatures for hours, allowing for highly controlled nucleophilic attacks on electrophiles[6].
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Deprotonation: Dissolve 2-(methylthio)-1,3-benzodithiole (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under argon. Add n-BuLi (1.1 equiv) dropwise.
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Validation Checkpoint: A deep yellow/orange color will immediately develop, indicating the successful generation of the highly delocalized carbanion[6].
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Electrophilic Trapping: Add the target electrophile (e.g., an aldehyde or alkyl halide, 1.2 equiv) slowly down the side of the flask.
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Quenching: Stir for 2 hours at -78 °C, then quench with aqueous NH₄Cl.
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Analysis: Isolate via standard aqueous workup. TLC analysis should reveal a new, UV-active spot with lower Rf than the starting material, confirming successful C-C bond formation.
Conclusion
2-(Methylthio)-1,3-benzodithiole is a structurally rigid, highly conjugated organosulfur compound whose crystallographic planarity and unique electronic environment make it a premier Umpolung reagent. By strictly adhering to low-temperature organometallic protocols, researchers can harness its masked carbanion properties to execute complex, regioselective transformations in advanced drug development and materials science.
References
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Buy 2-(Methylthio)-1,3-benzodithiole (EVT-1207056) . EvitaChem. Available at:[2],[6]
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2-(Methylthio)-1,3-benzodithiole | CAS: 126319-27-5 . Fine Technology Industries. Available at:[1]
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Synthesis of [4]Dendralene Derivatives Possessing Quadruple 1,3-Dithiol-2-ylidenes . Organic Letters - ACS Publications. Available at:[3]
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Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons . Organic Letters - ACS Publications. Available at:[5]
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Benzo[d][1,3]oxathiole-2-thione . MDPI Molbank. Available at:[4]
Sources
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